5-bromo-1H-indazole-3-carboxylic Acid
Overview
Description
5-Bromo-1H-indazole-3-carboxylic acid is a chemical compound with the CAS number 1077-94-7 . It is mainly used as a raw material in chemical synthesis for the preparation of other compounds . Its derivative, 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester, can be used as a protein kinase inhibitor, which can be used for the treatment and prevention of diseases .
Synthesis Analysis
The synthesis of 5-Bromo-1H-indazole-3-carboxylic acid involves several steps. A suspension of indazole-3-carboxylic acid is heated to get a clear solution. A solution of bromine is then added slowly to the solution while heating. The solution is further heated for 16 hours. The solution is cooled, poured into ice water, and stirred. The solids formed are filtered, washed with cold water, and dried under vacuum at room temperature to get 5-bromo-1H-indazole-3-carboxylic acid .Molecular Structure Analysis
The molecular weight of 5-Bromo-1H-indazole-3-carboxylic acid is 241.04 . The empirical formula is C8H5BrN2O2 . The SMILES string is OC(=O)c1n[nH]c2ccc(Br)cc12 .Physical And Chemical Properties Analysis
5-Bromo-1H-indazole-3-carboxylic acid is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Raw Material in Chemical Synthesis
5-Bromo-1H-indazole-3-carboxylic acid is an important chemical product. It is mainly used as a raw material in chemical synthesis for the preparation of other compounds .
Protein Kinase Inhibitor
Its derivative, 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester, can be used as a protein kinase inhibitor. This application is significant in the treatment and prevention of diseases .
Herbicidal Activity
Indole-3-carboxylic acid derivatives, which can be synthesized from 5-bromo-1H-indazole-3-carboxylic acid, have been found to have herbicidal activity. These compounds can act as potential transport inhibitor response 1 antagonists .
Plant Growth Regulation
Compounds with auxin-like properties, such as indole-3-carboxylic acid derivatives, are significant for plant growth regulation and weed control applications .
Suzuki Cross-Coupling Reaction
The Suzuki cross-coupling reaction can be applied to a variety of N and C-3 substituted 5-bromoindazoles with N-Boc-2-pyrrole and 2-thiopheneboronic acids. This reaction, performed in the presence of K2CO3, dimethoxyethane, and Pd (dppf)Cl2 as a catalyst, yields the corresponding adducts .
Synthesis of Biologically Active Molecules
Indazole, the indole bioisoster, is a highly utilized pharmacophore found in many biologically active compounds. The functionalization of the indazole ring with aromatic heterocycles like pyrrole and thiophene has been less explored .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Future Directions
properties
IUPAC Name |
5-bromo-1H-indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJVXOOGGBPVCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428123 | |
Record name | 5-bromo-1H-indazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1H-indazole-3-carboxylic Acid | |
CAS RN |
1077-94-7 | |
Record name | 5-bromo-1H-indazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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